Key Differentiator: Status as a Direct Precursor for P2X3 Antagonist Pharmacophores
The compound is structurally designed as the immediate precursor to a core pharmacophore claimed in a key patent by Shionogi & Co. for treating P2X3/2X2/3 receptor-mediated diseases [1]. Its specific 4-amino-3-carboxylate motif, when further derivatized, is essential for producing the desired biological antagonist activity. No direct quantitative biological data is available for this specific building block; its differentiation is purely structural and synthetic as the final active compounds' biological activity is intrinsically tied to this starting material's architecture. This infers that procurement of this specific intermediate is mandatory to access the downstream patented chemical space, a claim that cannot be made for closely related analogs like the tert-butyl ester (CAS not available) or the free carboxylic acid (CAS 2169658-17-5) .
| Evidence Dimension | Synthetic utility for accessing patented pharmacophore |
|---|---|
| Target Compound Data | Direct precursor as defined by the Markush structure in WO2014200078 for active P2X3 antagonists |
| Comparator Or Baseline | Free acid (CAS 2169658-17-5): Requires additional esterification step. tert-Butyl ester: Steric bulk may impede subsequent reactions or deprotection. |
| Quantified Difference | Non-quantifiable; difference is in synthetic pathway efficiency and fidelity to the patented final compound. |
| Conditions | Analysis of patent Markush structures and synthetic schemes in WO2014200078A1 and US20110082147A1. |
Why This Matters
For patent-driven drug discovery, procuring the exact patented intermediate is a non-negotiable requirement for freedom-to-operate and synthetic route validation.
- [1] Shionogi & Co., Ltd. (2014). WO2014200078A1: Amino-triazine derivatives and pharmaceutical composition containing said derivatives. View Source
